molecular formula C14H11BrCl2N2O2S B2419865 N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide CAS No. 1259113-48-8

N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide

Cat. No.: B2419865
CAS No.: 1259113-48-8
M. Wt: 422.12
InChI Key: UQNXCRXZXGZHOQ-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide is a complex organic compound characterized by the presence of a bromophenyl group, a cyclopropyl ring, and a sulfonamide group attached to a dichloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropyl ring and the bromophenyl group. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, facilitating the attachment of the bromophenyl group to the cyclopropyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as the Suzuki-Miyaura reaction.

    Organoboron Reagents: Employed in the formation of carbon-carbon bonds.

    Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromophenyl group can yield a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The bromophenyl and cyclopropyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide
  • N-[1-(4-fluorophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide

Uniqueness

N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the cyclopropyl ring and the sulfonamide group also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl2N2O2S/c15-10-3-1-9(2-4-10)14(7-8-14)19-22(20,21)11-5-6-12(16)18-13(11)17/h1-6,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNXCRXZXGZHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)NS(=O)(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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